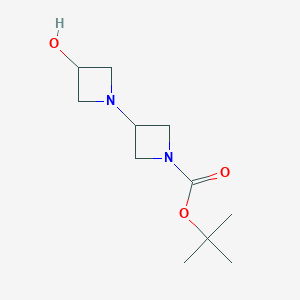

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-4-8(5-13)12-6-9(14)7-12/h8-9,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLMHYPFPADTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145748 | |

| Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-86-9 | |

| Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with an appropriate azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The azetidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the azetidine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C11H20N2O3

- Molecular Weight : 228.29 g/mol

- CAS Number : 2228937-54-8

The structure features a tert-butyl group, a carboxylate moiety, and a hydroxyazetidine framework, which contribute to its biological activity and stability.

Drug Design and Development

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its unique structural features allow for interactions with biological targets, making it a candidate for various therapeutic areas:

- Antimicrobial Agents : Studies have indicated that derivatives of azetidine compounds exhibit antimicrobial properties. The presence of the hydroxy group may enhance solubility and bioavailability, crucial for developing effective antimicrobial agents .

- Anticancer Agents : The azetidine framework is known for its ability to inhibit certain cancer cell lines. Research into modifications of this compound may lead to novel anticancer therapies by targeting specific pathways involved in tumor growth .

Synthesis and Chemical Reactions

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclizations, makes it valuable in synthetic organic chemistry:

- Synthesis of Bioactive Molecules : this compound can be utilized to synthesize other bioactive compounds through strategic modifications, allowing researchers to explore structure-activity relationships (SAR) effectively .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several azetidine derivatives, including this compound. The results demonstrated significant antimicrobial activity against various bacterial strains, suggesting that modifications to the azetidine core could enhance efficacy against resistant strains .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of azetidine derivatives. This compound was tested against multiple cancer cell lines. The findings indicated that this compound could induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites and modulate biological pathways. The exact pathways and targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile tool in research.

Comparison with Similar Compounds

tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)

- Structure : Contains a 4-methoxyphenyl group and a hydroxybutyl chain.

- Synthesis : Prepared via general procedure D, yielding 42% after HPLC purification .

- Key Data: HRMS (ESI) confirmed molecular formula (C₁₄H₂₂NO₃). Lower yield compared to other analogs suggests steric hindrance from the bulky aryl group.

- Comparison : The methoxyphenyl group enhances aromatic interactions but complicates synthesis efficiency compared to the target compound’s simpler hydroxyazetidine substituent.

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

- Physical Properties : Boiling point = 287.4°C; density = 1.092 g/cm³; pKa = 15.05 .

- Applications : Used in peptide mimetics due to its hydrophilic hydroxyethyl chain.

- Comparison : The hydroxyethyl group improves aqueous solubility, whereas the target compound’s fused azetidine-hydroxyazetidine system may confer rigidity and unique hydrogen-bonding capabilities.

Halogenated and Cyano Derivatives

tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate

- Synthesis : Employed in Ni-catalyzed carboboration of glycals for C-glycoside synthesis .

- Reactivity : The iodomethyl group acts as a versatile electrophile, enabling cross-coupling reactions.

- Comparison : Unlike the target compound’s hydroxy group, the iodomethyl substituent facilitates rapid functionalization but introduces stability challenges (e.g., light sensitivity).

tert-Butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate (33)

- Derivatization: Hydrolyzed to carboxylic acid (34) using NaOH/MeOH, demonstrating the cyano group’s utility in post-synthetic modifications .

Amino and Oxo Derivatives

tert-Butyl 3-aminoazetidine-1-carboxylate

- Applications : Key intermediate in patent syntheses of pyrimidine derivatives (e.g., Example 2 in ).

- Synthesis : Reacted with nitro-pyrimidine precursors in dioxane at 50°C, purified via silica gel chromatography .

- Comparison: The amino group enables nucleophilic substitution, whereas the target compound’s hydroxy group may participate in hydrogen bonding or oxidation reactions.

tert-Butyl 3-oxoazetidine-1-carboxylate

- Derivatives: Converted to hydroxyimino analogs (41) via oxime formation .

- Comparison : The oxo group provides a ketone handle for condensation reactions, absent in the hydroxyazetidine target.

Alkenyl and Cyclic Substituents

tert-Butyl 3-(2-methoxyethylidene)azetidine-1-carboxylate (16)

tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Biological Activity

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 228.29 g/mol

- CAS Number : 1257293-86-9

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The azetidine ring system is known to confer certain pharmacological properties, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate neurotransmitter receptors, influencing pathways related to cognition and mood.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that azetidine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the exact mechanisms involved.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF7 | 30 | Cell cycle arrest |

Case Studies

A notable case study investigated the compound's effect on neurodegenerative diseases. In vitro analyses demonstrated its potential neuroprotective effects against oxidative stress:

- Model : SH-SY5Y neuroblastoma cells

- Findings : Treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is essential for further development:

- Acute Toxicity : Limited data are available; however, preliminary assessments indicate low toxicity at therapeutic doses.

| Endpoint | Result |

|---|---|

| LD50 (mg/kg) | >2000 |

| Mutagenicity | Negative |

Q & A

Basic: What are the established synthetic routes for Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate?

Answer:

The compound is typically synthesized via hydroxylamine addition to tert-butyl 3-oxoazetidine-1-carboxylate. A modified literature procedure substitutes methanol with i-PrOH as the solvent, enabling efficient oxime formation. Key steps include refluxing the starting material with hydroxylamine hydrochloride in i-PrOH, followed by purification via column chromatography. Characterization data (NMR, IR) must align with reported spectra to confirm structural integrity .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : - and -NMR are critical for confirming the azetidine ring substitution pattern and tert-butyl group integrity.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry. Proper data collection (e.g., Mo-Kα radiation) and refinement protocols (e.g., full-matrix least-squares) ensure accuracy .

Advanced: How can stereochemical challenges in synthesizing azetidine derivatives be addressed?

Answer:

Stereochemical control requires enantioselective methods or chiral auxiliaries. For example, Ni-catalyzed carboboration of glycals (e.g., D-glucal) with tert-butyl 3-(iodomethyl)azetidine-1-carboxylate introduces stereoselectivity at the anomeric center. Chiral ligands and low-temperature conditions enhance enantiomeric excess (ee). Post-reaction analysis via chiral HPLC or circular dichroism (CD) validates stereochemical outcomes .

Advanced: How do researchers resolve contradictions in reaction yields reported across studies?

Answer:

Contradictions often arise from variations in solvent polarity, temperature, or catalyst loading. Systematic Design of Experiments (DoE) identifies optimal conditions. For instance:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution over protic solvents.

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd or Ni) improve cross-coupling efficiency.

Validate reproducibility using kinetic studies and replicate trials. Conflicting data should be cross-referenced with purity assessments (HPLC, GC-MS) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as a versatile intermediate for:

- Bioactive Molecule Synthesis : Functionalization at the hydroxyazetidine moiety enables access to kinase inhibitors or GPCR modulators.

- Prodrug Development : The tert-butyl group enhances solubility, while the azetidine ring mimics natural amino acid conformations in peptide mimetics. Biological activity is assessed via in vitro assays (e.g., enzyme inhibition, cell viability) .

Advanced: What computational methods aid in predicting the reactivity of azetidine derivatives?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for ring-opening reactions or nucleophilic attacks.

- Molecular Dynamics (MD) : Simulates conformational flexibility of the azetidine ring in solution.

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental IC values .

Advanced: How can researchers mitigate side reactions during functional group transformations?

Answer:

- Protection/Deprotection Strategies : Use acid-labile groups (e.g., tert-butyloxycarbonyl, Boc) to shield the hydroxyazetidine during alkylation or acylation.

- Temperature Control : Low temperatures (−78°C) minimize undesired ring-opening during strong base treatments.

- Byproduct Analysis : LC-MS or TLC monitors reaction progress, enabling timely quenching of side pathways .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS H335).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data sheets (SDS) for structurally similar azetidines recommend emergency protocols for ingestion/inhalation .

Advanced: What strategies optimize the scalability of azetidine-based syntheses?

Answer:

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic reactions (e.g., ring-forming cyclizations).

- Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs in cross-coupling steps.

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progression in real-time, minimizing batch failures .

Advanced: How do structural modifications influence the compound’s pharmacokinetic properties?

Answer:

- LogP Adjustments : Introducing fluorinated groups (e.g., −CF) increases lipophilicity, enhancing blood-brain barrier penetration.

- Metabolic Stability : Blocking labile positions (e.g., tert-butyl substitution) reduces CYP450-mediated oxidation.

In vivo studies in rodent models assess bioavailability, while microsomal assays predict metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.